2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid
Description
Properties
IUPAC Name |
2-[2-(6-amino-2,3-dichlorophenoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-9-5-6-10(17)14(13(9)16)20-11-4-2-1-3-8(11)7-12(18)19/h1-6H,7,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCLXRKVARWONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=CC(=C2Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-amino-2,3-dichlorophenol and 2-bromophenylacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 6-amino-2,3-dichlorophenol is reacted with 2-bromophenylacetic acid under reflux conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including:
Bulk Custom Synthesis: Large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Quality Control: Rigorous quality control measures, including NMR, HPLC, and LC-MS, to verify the compound’s purity and structure.
Chemical Reactions Analysis
Oxidation Reactions
The amino group (-NH2) in 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid is susceptible to oxidation. Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the amino group into a nitro (-NO₂) derivative. For example:
Reaction :
This reaction typically occurs under acidic or neutral conditions at elevated temperatures (60–80°C) .
Reduction Reactions
The compound’s aromatic nitro intermediates (if present) or other reducible functional groups can undergo reduction. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce ketones or nitro groups to amines. For example:
Reaction :
Reductions are typically performed in anhydrous tetrahydrofuran (THF) or ethanol under reflux conditions .
Nucleophilic Substitution
The chlorine atoms on the dichlorophenoxy moiety participate in nucleophilic substitution reactions. Alkoxides (e.g., NaOCH₃) or amines can displace chlorine, forming ether or amine derivatives.
| Reagent | Product | Conditions |
|---|---|---|
| Sodium methoxide | Methoxy-substituted derivative | 80–100°C, polar aprotic solvent |
| Aniline | N-aryl amine derivative | Catalyzed by K₂CO₃, DMF, 90°C |
This reactivity is critical for synthesizing analogs with modified biological activity .
Esterification and Amidation
The acetic acid moiety undergoes esterification or amidation. For example, treatment with methanol/H₂SO₄ yields the methyl ester, while coupling with amines forms amides.
Example Reaction (Esterification) :
-
Catalysts : H₂SO₄ or DCC (dicyclohexylcarbodiimide)
Cyclization Reactions
Under specific conditions, the compound can undergo cyclization. For instance, reaction with chloroacetyl chloride forms a six-membered ring via intramolecular nucleophilic attack:
Reaction Pathway :
-
Chloroacetylation of the amino group.
-
Intramolecular cyclization to form a benzoxazine derivative.
Conditions : Xylene, 110–120°C, with 4-dimethylaminopyridine (DMAP) as a catalyst .
Comparative Reactivity Table
| Reaction Type | Key Reagents | Major Products | Applications |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Nitro derivatives | Pharmacological modification |
| Reduction | LiAlH₄, NaBH₄ | Amine intermediates | Synthesis of bioactive analogs |
| Substitution | NaOCH₃, Aniline | Ethers/Amines | Structural diversification |
| Esterification | CH₃OH/H₂SO₄ | Methyl ester | Prodrug development |
| Cyclization | Chloroacetyl chloride | Benzoxazine derivatives | Novel heterocyclic compounds |
Mechanistic Insights
-
Substitution : Proceeds via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing chlorine atoms activating the aromatic ring .
-
Cyclization : DMAP catalyzes the formation of the reactive acyl intermediate, enabling ring closure .
Industrial-Scale Considerations
Scientific Research Applications
Anti-Inflammatory Properties
The primary application of 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid is in treating inflammatory conditions. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which leads to a decrease in the synthesis of prostaglandins—key mediators in inflammation and pain response. This selectivity may reduce gastrointestinal side effects commonly associated with non-selective NSAIDs, making it a promising alternative for patients requiring long-term anti-inflammatory therapy.
Analgesic Effects
In addition to its anti-inflammatory properties, this compound also demonstrates analgesic effects. It is closely related to diclofenac sodium, a widely used NSAID for pain management. Clinical studies have indicated that compounds with similar structures can effectively alleviate pain associated with various conditions such as arthritis and postoperative recovery.
Synthesis and Derivatives
Several synthetic methods have been developed for producing this compound. These methods vary in complexity and yield, often requiring specific conditions to optimize the reaction outcomes. Research into these synthesis pathways is crucial for enhancing the pharmacological properties of the compound and developing derivatives with improved efficacy.
Potential Research Directions
Research continues into the broader therapeutic applications of this compound beyond its established use as an anti-inflammatory and analgesic agent. Investigations into its interactions with various biological targets are critical for optimizing therapeutic regimens involving this compound. Such studies could reveal additional benefits or applications in other areas of medicine.
Mechanism of Action
The mechanism of action of 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation and microbial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues differ in substituent positions, halogens, or functional groups (Table 1):
Physicochemical Properties
- Lipophilicity: The dichloro and amino groups in the target compound balance lipophilicity and solubility. Analogues with additional halogens (e.g., 2,4,6-Trichlorophenoxy variant) exhibit higher logP values, reducing aqueous solubility .
- Stability: The amino group may increase susceptibility to oxidation compared to purely halogenated derivatives .
Toxicological Profiles
- The target compound’s hazard statements (H302, H315, H319, H335) align with chlorinated acetic acids, though its amino group may mitigate respiratory toxicity compared to trichlorophenoxy derivatives .
- Wy-14,643, a structurally distinct peroxisome proliferator, induces hepatocellular carcinoma in rodents, highlighting the importance of substituent effects on toxicity .
Biological Activity
2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid is an organic compound represented by the molecular formula C14H11Cl2NO3. It features an amino group, two chlorine atoms, and a phenoxy group attached to a phenylacetic acid backbone. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in pharmacology and agrochemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and microbial activity. The compound may interact with enzymes and receptors that play crucial roles in these biological processes.
Research Findings
- Antimicrobial Activity : Studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain analogs have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : Research has identified that this compound may possess anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Molecular docking studies suggest that it effectively interacts with the active site of COX-2, which is a common target for anti-inflammatory drugs .
- Toxicological Profile : The toxicological implications of this compound are also noteworthy. Related compounds like 2,4-Dichlorophenoxyacetic Acid (2,4-D), have been evaluated for their health effects, including potential kidney toxicity and other systemic effects observed in animal studies . While specific data on the toxicity of this compound is limited, it is essential to consider these factors in its application.
Case Studies
- Case Study 1 : A study published in a peer-reviewed journal explored the herbicidal activity of similar compounds under greenhouse conditions. Results indicated that certain derivatives exhibited over 60% inhibition against various weed species at specific dosages . This highlights the potential agricultural applications of such compounds.
- Case Study 2 : Another investigation focused on the structure-activity relationship (SAR) of related compounds as inhibitors of Mycobacterium tuberculosis's enzyme IMPDH. The findings demonstrated moderate antibacterial activity against drug-resistant strains, suggesting that modifications to the chemical structure could enhance efficacy against microbial infections .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be useful:
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 2-(2,4-Dichlorophenoxy)acetic acid | C8H6Cl2O3 | Anti-inflammatory | Common herbicide with established safety profile |
| 6-Amino-2,3-dichlorophenol | C6H5Cl2N | Antimicrobial | Precursor for synthesis of various pharmaceuticals |
| 4-Chloroaniline | C6H5ClN | Antibacterial | Known for its use in dye production |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid in synthetic mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification, particularly for compounds with aromatic or halogenated substituents. Ensure a mobile phase compatible with the compound's polarity (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Calibrate using a reference standard with ≥98.0% purity, and validate precision via triplicate injections . For impurities, employ gradient elution to resolve structurally similar byproducts (e.g., brominated analogs) .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via HPLC and mass spectrometry (MS). Pay attention to hydrolysis of the acetic acid moiety or oxidation of the amino group. Use sealed, light-resistant containers with desiccants to minimize moisture uptake .
Q. What synthetic routes are reported for preparing halogenated phenylacetic acid derivatives?
- Methodological Answer : A common approach involves Ullmann coupling or nucleophilic aromatic substitution to introduce the dichlorophenoxy group. For example, react 6-amino-2,3-dichlorophenol with 2-bromophenylacetic acid under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purify via recrystallization or silica gel chromatography using ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How can enantiomeric or diastereomeric impurities be resolved in analogs of this compound?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak® OD) with supercritical fluid chromatography (SFC). Optimize mobile phase composition (e.g., 20% methanol with 0.2% dimethyl ethylamine in CO₂) and temperature (35°C) to achieve baseline separation. Validate enantiomeric excess (ee) via circular dichroism or NMR with chiral shift reagents .
Q. What computational strategies predict the bioavailability of halogenated phenylacetic acid derivatives?
- Methodological Answer : Employ molecular docking and molecular dynamics simulations to assess binding affinity to serum albumin or cytochrome P450 enzymes. Use software like AutoDock Vina to model interactions with the compound’s amino and dichlorophenoxy groups. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Q. How do structural modifications (e.g., bromine substitution) impact pharmacological activity?
- Methodological Answer : Synthesize analogs (e.g., 2-bromo-6-chlorophenyl derivatives) and compare their IC₅₀ values in target assays (e.g., cyclooxygenase inhibition). Use SAR analysis to correlate electronic effects (Hammett σ constants) of substituents with activity. For example, bromine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) to monitor critical parameters (e.g., reaction temperature, pH). Use inline FTIR or Raman spectroscopy to track intermediate formation. For purification, optimize crystallization solvents (e.g., ethanol/water mixtures) to control particle size and polymorphic forms .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
